N-benzyl-2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)acetamide
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Overview
Description
N-benzyl-2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)acetamide, also known as BZA-5, is a compound that has been synthesized and studied for its potential use in scientific research. BZA-5 has been found to have a variety of biochemical and physiological effects, making it a promising compound for further study.
Mechanism of Action
The exact mechanism of action of N-benzyl-2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)acetamide is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor. This receptor is involved in the regulation of anxiety and stress, which may explain the anxiolytic and antidepressant effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its anxiolytic and antidepressant effects, this compound has been shown to have anticonvulsant and sedative effects in animal models. It has also been found to have antioxidant and anti-inflammatory properties, which may make it useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of N-benzyl-2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)acetamide is that it has been shown to have relatively low toxicity in animal models. This makes it a promising compound for further study. However, one limitation of this compound is that it is not very water-soluble, which may make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on N-benzyl-2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)acetamide. One area of research that has shown promise is the use of this compound in the treatment of anxiety and depression. Further studies are needed to determine the optimal dosage and administration route for this compound in these applications. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of neurodegenerative diseases.
Synthesis Methods
The synthesis of N-benzyl-2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)acetamide involves the reaction of N-(2-hydroxyethyl)acetamide with benzylpiperazine in the presence of benzyl bromide. The resulting compound is then subjected to a series of purification steps, including column chromatography and recrystallization, to obtain pure this compound.
Scientific Research Applications
N-benzyl-2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)acetamide has been studied for its potential use in a variety of scientific research applications. One area of research where this compound has shown promise is in the field of neuroscience. This compound has been found to have anxiolytic and antidepressant effects in animal models, suggesting that it may be useful in the treatment of anxiety and depression.
properties
IUPAC Name |
N-benzyl-2-(1-benzyl-3-oxopiperazin-2-yl)-N-(2-hydroxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c26-14-13-25(17-19-9-5-2-6-10-19)21(27)15-20-22(28)23-11-12-24(20)16-18-7-3-1-4-8-18/h1-10,20,26H,11-17H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKVGAIWEGKSEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)N(CCO)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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